molecular formula C8H5F6NO B14316645 N-Hydroxy-3,5-bis(trifluoromethyl)aniline CAS No. 105653-15-4

N-Hydroxy-3,5-bis(trifluoromethyl)aniline

Cat. No.: B14316645
CAS No.: 105653-15-4
M. Wt: 245.12 g/mol
InChI Key: UMUQXUDPPHPLOV-UHFFFAOYSA-N
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Description

N-Hydroxy-3,5-bis(trifluoromethyl)aniline is a chemical compound characterized by the presence of hydroxy and trifluoromethyl groups attached to an aniline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3,5-bis(trifluoromethyl)aniline typically involves the reduction of 3,5-bis(trifluoromethyl)nitrobenzene. A common method includes the use of palladium on carbon as a catalyst in the presence of hydrogen gas. The reaction is carried out in an autoclave at elevated temperatures and pressures. For instance, 259 grams of 3,5-bis(trifluoromethyl)nitrobenzene can be reduced in ethyl acetate with 5 grams of palladium-carbon at 60°C and 2 MPa hydrogen pressure for 20 hours, yielding the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3,5-bis(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the functional groups attached to the aniline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Palladium on carbon and hydrogen gas are frequently used for reduction reactions.

    Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

N-Hydroxy-3,5-bis(trifluoromethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Hydroxy-3,5-bis(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity, receptor binding, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)aniline: Lacks the hydroxy group but shares the trifluoromethyl groups.

    N-Hydroxy-3,5-dimethyl-aniline: Similar structure but with methyl groups instead of trifluoromethyl groups.

    N-Hydroxy-4-trifluoromethyl-aniline: Similar structure with a single trifluoromethyl group at the para position.

Uniqueness

N-Hydroxy-3,5-bis(trifluoromethyl)aniline is unique due to the combination of hydroxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, while the hydroxy group allows for specific interactions with biological targets.

Properties

CAS No.

105653-15-4

Molecular Formula

C8H5F6NO

Molecular Weight

245.12 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]hydroxylamine

InChI

InChI=1S/C8H5F6NO/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)15-16/h1-3,15-16H

InChI Key

UMUQXUDPPHPLOV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NO)C(F)(F)F

Origin of Product

United States

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